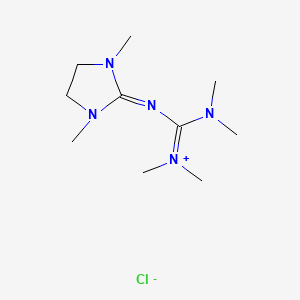
2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains an imidazolium core, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains bis(dimethylamino)methylene groups, which are common in various organic compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as bis(dimethylamino)methane are synthesized through the reaction of dimethylamine and formaldehyde .Scientific Research Applications
Liquid Clathrate Formation
Ionic liquids containing 1,3-dimethylimidazolium have been shown to form liquid clathrates with aromatic hydrocarbons, demonstrating the potential for selective solute trapping in solid-state inclusion compounds. This property could be leveraged in applications requiring the selective isolation or immobilization of aromatic compounds (Holbrey et al., 2003).
Crystal Structure Analysis
Research into compounds structurally similar to 2-((Bis(dimethylamino)methylene)amino)-1,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium chloride has yielded insights into their crystal structures, revealing interactions that contribute to their stability and reactivity. These studies provide foundational knowledge for the design of new materials and catalysts (Engman et al., 2004).
Synthesis of Imidazole Derivatives
The solvent-free synthesis of imidazole derivatives demonstrates the versatility of dimethylamino-substituted compounds in organic synthesis. These methodologies offer environmentally friendly alternatives to traditional solvent-based reactions, potentially useful in pharmaceutical and material sciences (Jouneau & Bazureau, 1999).
Metal Complex Formation
The ability of bis-dialkylamino functionalized heterocyclic carbene precursors to form complexes with metals such as silver, gold, and platinum suggests applications in catalysis and materials science. These complexes have been explored for their structural properties and potential as catalysts in various chemical reactions (Topf et al., 2011).
Nucleophilic Addition Reactions
Studies on the reactivity of imidazole derivatives towards nucleophilic addition provide insights into their chemical behavior, which could be exploited in the synthesis of complex organic molecules. These reactions underline the importance of imidazole derivatives in synthetic organic chemistry and their potential utility in the development of new synthetic methodologies (Ohta et al., 2000).
Mechanism of Action
Target of Action
Similar compounds have been reported to target protein-protein interactions (ppis) in the development of novel therapeutic agents .
Mode of Action
It’s known that similar compounds can inhibit certain interactions, such as the sars-cov-2 ace2/spike interaction . This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
Similar compounds have been reported to affect the synthesis of nitrogen-containing heterocycles bearing carbamide fragments . This suggests that the compound might influence similar biochemical pathways.
Pharmacokinetics
Similar compounds have been reported to be orally active and show good gastrointestinal absorption . This suggests that the compound might have similar ADME properties, which could impact its bioavailability.
Result of Action
Similar compounds have been reported to inhibit immune-activated nitric oxide production . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
Similar compounds have been reported to exhibit ph and temperature-responsive properties . This suggests that the compound might also be influenced by environmental factors such as pH and temperature.
Properties
IUPAC Name |
[dimethylamino-[(1,3-dimethylimidazolidin-2-ylidene)amino]methylidene]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N5.ClH/c1-12(2)9(13(3)4)11-10-14(5)7-8-15(10)6;/h7-8H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRHTJTTLMDTE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=NC(=[N+](C)C)N(C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)
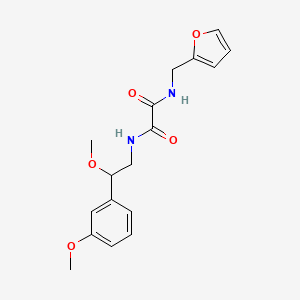


![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)
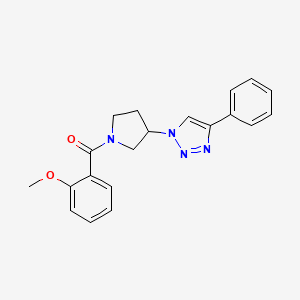
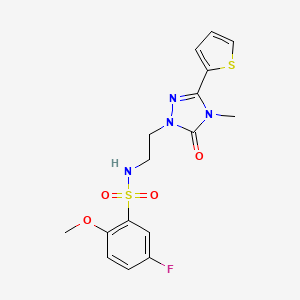


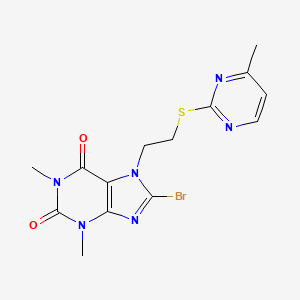
![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)
![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)

